molecular formula C18H34N2O2Si B15094010 2,2'-(Dimethoxysilanediyl)di(octahydro-1H-isoindole) CAS No. 207689-99-4

2,2'-(Dimethoxysilanediyl)di(octahydro-1H-isoindole)

Cat. No.: B15094010
CAS No.: 207689-99-4
M. Wt: 338.6 g/mol
InChI Key: MUEOJJJBSWIJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Isoindole, 2,2’-(dimethoxysilylene)bis[octahydro-: is a chemical compound known for its unique structure and properties. It is characterized by the presence of isoindole rings and a dimethoxysilylene bridge, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole, 2,2’-(dimethoxysilylene)bis[octahydro- involves several steps, typically starting with the preparation of isoindole derivatives. These derivatives are then subjected to reactions with dimethoxysilylene reagents under controlled conditions to form the desired compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the successful formation of the compound .

Industrial Production Methods: In an industrial setting, the production of 1H-Isoindole, 2,2’-(dimethoxysilylene)bis[octahydro- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 1H-Isoindole, 2,2’-(dimethoxysilylene)bis[octahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindole derivatives, while substitution reactions can introduce various functional groups onto the isoindole rings .

Scientific Research Applications

1H-Isoindole, 2,2’-(dimethoxysilylene)bis[octahydro- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: The compound is utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 1H-Isoindole, 2,2’-(dimethoxysilylene)bis[octahydro- involves its interaction with specific molecular targets and pathways. The isoindole rings and dimethoxysilylene bridge play a crucial role in its binding to target molecules, influencing their activity and function. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1H-Isoindole, 2,2’-(dimethoxysilylene)bis[octahydro- is unique due to its combination of isoindole rings and a dimethoxysilylene bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

207689-99-4

Molecular Formula

C18H34N2O2Si

Molecular Weight

338.6 g/mol

IUPAC Name

bis(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-dimethoxysilane

InChI

InChI=1S/C18H34N2O2Si/c1-21-23(22-2,19-11-15-7-3-4-8-16(15)12-19)20-13-17-9-5-6-10-18(17)14-20/h15-18H,3-14H2,1-2H3

InChI Key

MUEOJJJBSWIJER-UHFFFAOYSA-N

Canonical SMILES

CO[Si](N1CC2CCCCC2C1)(N3CC4CCCCC4C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.